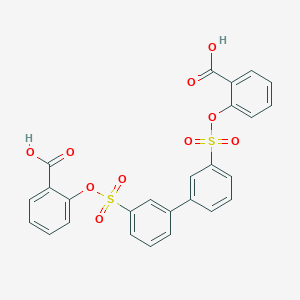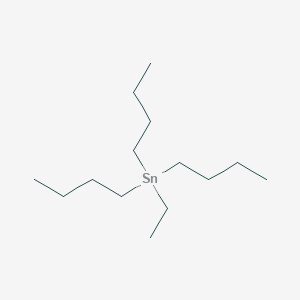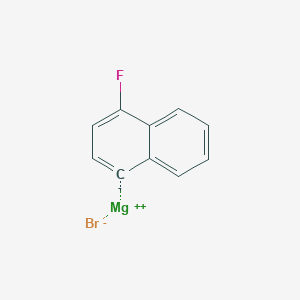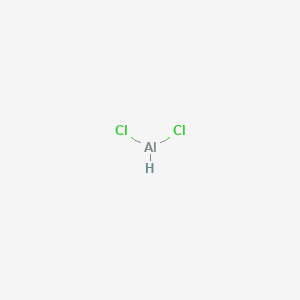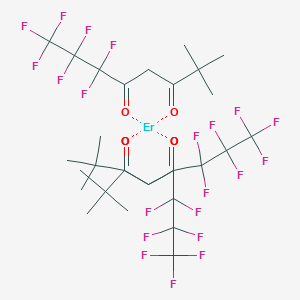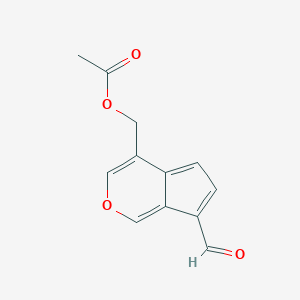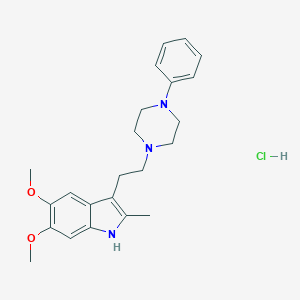
Oxypertine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxypertine hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the butyrophenone family of drugs, which are known for their antipsychotic properties. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of oxypertine hydrochloride is not fully understood. It is thought to act by blocking dopamine receptors in the brain, which can help to reduce symptoms of psychosis. This compound has also been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can help to improve mood and reduce symptoms of psychosis. This compound has also been shown to have anti-inflammatory properties, which may be due to its effects on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using oxypertine hydrochloride in laboratory experiments is that it has a well-established synthesis method, making it relatively easy to obtain. This compound has also been extensively studied, so there is a large body of literature available on its effects. One limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on oxypertine hydrochloride. One area of interest is its potential use as an anti-inflammatory agent. This compound has been shown to have anti-inflammatory properties in vitro, but more research is needed to determine its efficacy in vivo. Another area of interest is its effects on dopamine receptor function. Further research is needed to fully understand the mechanism of action of this compound and its potential use as an antipsychotic drug.
Méthodes De Synthèse
The synthesis of oxypertine hydrochloride involves a series of chemical reactions. The starting material is 2-bromo-1-phenylbutan-1-one, which is reacted with sodium ethoxide to form the corresponding enolate. This enolate is then reacted with 1,2-dimethoxybenzene to form the desired product, oxypertine. The hydrochloride salt of oxypertine can be prepared by reacting oxypertine with hydrochloric acid.
Applications De Recherche Scientifique
Oxypertine hydrochloride has been used in a variety of scientific research applications. It has been studied for its potential use as an antipsychotic drug, as well as for its effects on dopamine receptor function. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
17506-66-0 |
|---|---|
Formule moléculaire |
C23H30ClN3O2 |
Poids moléculaire |
416 g/mol |
Nom IUPAC |
5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C23H29N3O2.ClH/c1-17-19(20-15-22(27-2)23(28-3)16-21(20)24-17)9-10-25-11-13-26(14-12-25)18-7-5-4-6-8-18;/h4-8,15-16,24H,9-14H2,1-3H3;1H |
Clé InChI |
USAPVNXIZYFWLO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4.Cl |
SMILES canonique |
CC1=C(C2=CC(=C(C=C2N1)OC)OC)CC[NH+]3CCN(CC3)C4=CC=CC=C4.[Cl-] |
Autres numéros CAS |
17506-66-0 40523-01-1 |
Synonymes |
5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




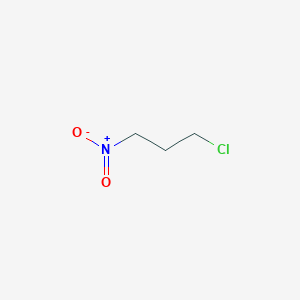
![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
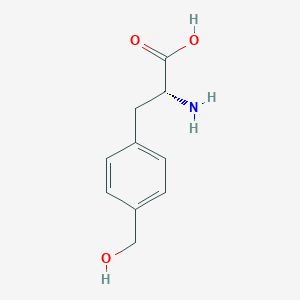
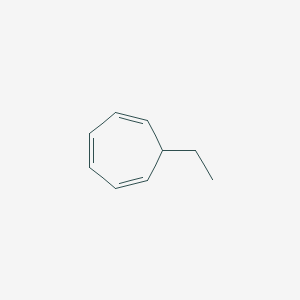


![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
